![molecular formula C9H7ClF3NO2S B1358845 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid CAS No. 1017022-46-6](/img/structure/B1358845.png)
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid
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Overview
Description
“3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research in the agrochemical, pharmaceutical, and functional materials fields . The development of organic compounds containing fluorine has been crucial in these advances . More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Molecular Structure Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Fluorine has a unique place in the arsenal of the discovery chemist due to its effects on the biological activities and physical properties of compounds .
Chemical Reactions Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely influenced by the presence of the fluorine atom and the pyridine moiety . Fluorine, with its unique physicochemical properties, plays a significant role in determining these properties .
Scientific Research Applications
Hepatitis C Treatment Research
This compound acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules, which are being studied as inhibitors of NS5B for the potential treatment of Hepatitis C .
Migraine Medication
It is related to compounds used in medications like Ubrogepant, which is employed for acute migraine treatment .
Cancer Research
The trifluoromethyl group, which is part of this compound’s structure, is found in Alpelisib—a medication used in cancer treatment, specifically targeting PI3Ks involved in cell proliferation and other critical functions .
Agricultural Chemical Synthesis
Trifluoromethylpyridines, similar to this compound, are used in the synthesis of agricultural chemicals like fluazifop .
Future Directions
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are known to protect crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The compound’s structural motif, trifluoromethylpyridine, is known to have significant applications in the agrochemical and pharmaceutical industries, suggesting that it may interact with a variety of biochemical pathways .
Result of Action
The compound’s structural motif, trifluoromethylpyridine, is known to have significant applications in the agrochemical and pharmaceutical industries, suggesting that it may have a variety of biological effects .
Action Environment
The compound’s structural motif, trifluoromethylpyridine, is widely used in various environments, from agricultural fields to pharmaceutical labs .
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2S/c10-6-3-5(9(11,12)13)4-14-8(6)17-2-1-7(15)16/h3-4H,1-2H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWPUNSFSHFMPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCCC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid |
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